molecular formula C10H16O3 B13295121 Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate

Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate

Cat. No.: B13295121
M. Wt: 184.23 g/mol
InChI Key: NFYIJYQWAIPFAL-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclohexane, featuring a carboxylate ester group and a ketone group. This compound is used in various chemical reactions and has applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methyl vinyl ketone in the presence of a base, such as sodium methoxide. This reaction leads to the formation of a cyclic intermediate, which is then subjected to further cyclization and esterification to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-oxocyclohexane-1-carboxylate involves its reactivity as a 1,3-dicarbonyl compound. The compound can undergo enolization, forming enolate ions that participate in various nucleophilic addition and substitution reactions. These reactions are facilitated by the presence of the ester and ketone functional groups, which stabilize the intermediate species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 2-methyl-5-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-3-13-10(12)9-6-8(11)5-4-7(9)2/h7,9H,3-6H2,1-2H3

InChI Key

NFYIJYQWAIPFAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=O)CCC1C

Origin of Product

United States

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